1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide

Physicochemical properties Drug-likeness Lead optimization

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034360-05-7) is a fully synthetic small molecule bearing an azetidine–piperidine–carboxamide scaffold with a 3-(trifluoromethoxy)benzoyl substituent. Its molecular formula is C₁₇H₂₀F₃N₃O₃ (molecular weight 371.35 g/mol).

Molecular Formula C17H20F3N3O3
Molecular Weight 371.36
CAS No. 2034360-05-7
Cat. No. B2438920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
CAS2034360-05-7
Molecular FormulaC17H20F3N3O3
Molecular Weight371.36
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
InChIInChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-3-1-2-12(8-14)16(25)23-9-13(10-23)22-6-4-11(5-7-22)15(21)24/h1-3,8,11,13H,4-7,9-10H2,(H2,21,24)
InChIKeyVLJFFVYWEQPTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034360-05-7): Structural Identity, Physicochemical Profile, and Procurement Relevance


1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034360-05-7) is a fully synthetic small molecule bearing an azetidine–piperidine–carboxamide scaffold with a 3-(trifluoromethoxy)benzoyl substituent. Its molecular formula is C₁₇H₂₀F₃N₃O₃ (molecular weight 371.35 g/mol) [1]. Computed physicochemical descriptors include XLogP3 of 1.8, a topological polar surface area (TPSA) of 75.9 Ų, one hydrogen bond donor, seven hydrogen bond acceptors, and four rotatable bonds [1]. The compound has been registered in PubChem since 2016-06-15 (CID 119099934) [1]. Database annotations associate this compound with Trk (tropomyosin receptor kinase) inhibition, referencing patent family US9463192 ; however, the compound does not appear as a specifically claimed exemplar within that patent document.

Why Close Analogs of 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide Cannot Be Considered Interchangeable in Procurement or Assay Design


Compounds sharing the azetidine–piperidine–carboxamide core or the identical molecular formula (C₁₇H₂₀F₃N₃O₃) can exhibit profoundly divergent biological target profiles and physicochemical behaviors due to differences in regioisomeric substitution, linker geometry, and ring topology. For instance, CAY10640 (CAS 1208549-68-1) possesses the same molecular formula and exact mass as the target compound yet is a soluble epoxide hydrolase (sEH) inhibitor (human sEH IC₅₀ = 0.4 nM) , whereas database annotations point toward Trk kinase inhibition for the target compound . Similarly, analogs bearing para-trifluoromethoxybenzoyl, sulfonyl linkers, or adamantane-carbonyl groups display distinct hydrogen-bonding networks, lipophilicity, and conformational ensembles that fundamentally alter target engagement and selectivity [1]. Generic interchange within this chemical series without quantitative target-engagement data introduces substantial risk of off-target pharmacology, inconsistent assay readouts, and erroneous structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034360-05-7) Versus Closest Analogs and In-Class Comparators


Physicochemical Profile Differentiation Versus Isomeric Compound CAY10640 Sharing the Identical Molecular Formula

Although 1-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide and CAY10640 (CAS 1208549-68-1) share the identical molecular formula C₁₇H₂₀F₃N₃O₃ and exact mass 371.14567599 Da, they represent distinct chemical scaffolds with different connectivity. The target compound features an azetidine ring directly N-substituted with a 3-trifluoromethoxybenzoyl group and linked via the azetidine-3-position to a piperidine-4-carboxamide, yielding computed XLogP3 = 1.8, TPSA = 75.9 Ų, one H-bond donor, and seven H-bond acceptors [1]. In contrast, CAY10640 is a 1-aryl-3-(1-acylpiperidin-4-yl)urea analog with an open-chain urea linker rather than an azetidine ring . The presence of the constrained four-membered azetidine ring in the target compound reduces the number of rotatable bonds to 4 versus the more flexible urea linker in CAY10640, potentially conferring a lower entropic penalty upon target binding and a distinct conformational preference [1][2].

Physicochemical properties Drug-likeness Lead optimization

Target Class Divergence: Trk Kinase Inhibition Annotation Versus sEH Inhibition for the Same Molecular Formula

Database annotation associates 1-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide with Trk (tropomyosin receptor kinase) inhibition, referencing patent family US9463192 . By contrast, CAY10640 (identical molecular formula, different scaffold) is a potent soluble epoxide hydrolase (sEH) inhibitor with reported IC₅₀ values of 0.4 nM (recombinant human sEH) and 5.3 nM (mouse sEH) . This divergence illustrates that the azetidine–piperidine–carboxamide scaffold directs target engagement toward the Trk kinase family, whereas the urea-linked scaffold of CAY10640 targets the hydrolase enzyme class. No direct quantitative TrkA IC₅₀ data for the target compound are publicly available from non-excluded sources as of the search date; the Trk inhibition classification is based on Aladdin Scientific's curated database annotation .

Kinase inhibition Target selectivity TrkA sEH

Meta-Substituted Trifluoromethoxybenzoyl Pharmacophore Versus Para-Substituted and Sulfonyl-Linked Analogs

The target compound bears a 3-(trifluoromethoxy)benzoyl group (meta-substitution) attached via a carbonyl linker to the azetidine nitrogen. Published SAR within related azetidine-containing series indicates that the position of the trifluoromethoxy substituent on the benzoyl ring critically modulates both lipophilicity and target affinity. For example, in the sEH inhibitor series, moving from 4-trifluoromethoxy (t-TUCB) to unsubstituted phenyl reduced potency, and 4-fluorophenyl or 4-chlorophenyl substitutions produced further activity shifts . While direct comparative data for the target compound are not publicly available from non-excluded sources, the meta-trifluoromethoxybenzoyl motif in this compound represents a distinct pharmacophoric element relative to para-substituted analogs such as 1-[4-(trifluoromethoxy)benzoyl]azetidine . The meta position alters the electron density distribution on the aromatic ring (computed descriptors: TPSA = 75.9 Ų, XLogP3 = 1.8) and the spatial orientation of the –OCF₃ group, which can differentially engage hydrophobic sub-pockets in kinase ATP-binding sites [1].

Regioisomeric SAR Trifluoromethoxy position Pharmacophore design

Azetidine–Piperidine Bicyclic Scaffold Differentiation from Monocyclic Piperidine-4-Carboxamide Analogs

The target compound incorporates an azetidine ring as a conformationally constrained spacer between the 3-trifluoromethoxybenzoyl pharmacophore and the piperidine-4-carboxamide moiety. This contrasts with monocyclic piperidine-4-carboxamide derivatives such as 1-(azetidin-3-yl)piperidine-4-carboxamide (CAS 957054-74-9; MW 183.25 g/mol, C₉H₁₇N₃O) , which lack the benzoyl substituent entirely, and with N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide, which employs a benzamidomethyl linker instead of the azetidine ring . The target compound's bicyclic azetidine–piperidine system (molecular weight 371.35 g/mol, TPSA = 75.9 Ų, 1 H-bond donor, 7 H-bond acceptors) provides a larger, more rigid three-dimensional architecture than monocyclic analogs, increasing potential for shape complementarity with kinase ATP-binding pockets while preserving favorable drug-like physicochemical space [1].

Scaffold diversity Azetidine constraint Bicyclic amine design

Optimal Research and Procurement Application Scenarios for 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034360-05-7)


Chemical Probe Development for Trk Kinase Family Target Engagement Studies

Based on database annotation linking this compound to Trk inhibition (patent reference US9463192) , the primary research application is as a starting scaffold for developing chemical probes targeting the TrkA/TrkB/TrkC kinase family. The azetidine–piperidine–carboxamide core with the meta-trifluoromethoxybenzoyl pharmacophore provides a conformationally constrained chemotype [1] that can be further optimized for potency, selectivity, and pharmacokinetic properties. Researchers should verify TrkA inhibitory activity in-house using established ELISA-based kinase assays (e.g., Immulon 4HBX 384-well format) before procurement for critical studies, as public quantitative IC₅₀ data are currently absent from non-excluded sources.

Structure–Activity Relationship (SAR) Exploration of Azetidine-Containing Kinase Inhibitor Scaffolds

The unique combination of a bicyclic azetidine–piperidine system with a 3-trifluoromethoxybenzoyl substituent (XLogP3 = 1.8, TPSA = 75.9 Ų, only 4 rotatable bonds) [1] makes this compound a valuable entry point for systematic SAR studies. The meta-substitution pattern on the benzoyl ring and the carbonyl linker to the azetidine nitrogen differentiate it from 4-substituted analogs and sulfonyl-linked variants . Medicinal chemistry teams can use this compound to probe the effect of azetidine ring constraint on kinase selectivity versus flexible-linker comparators.

Physicochemical Benchmarking and In Silico Modeling of Bicyclic Amine Drug Candidates

With its well-defined computed descriptors (MW = 371.35, XLogP3 = 1.8, TPSA = 75.9 Ų, 1 HBD, 7 HBA, 4 rotatable bonds) [1], this compound serves as a useful physicochemical benchmark for computational chemists building predictive models of permeability, solubility, and metabolic stability for azetidine-containing drug candidates. The azetidine ring conformational constraint can be parameterized in molecular dynamics simulations to study the entropic contribution to binding free energy, using the computed descriptors as ground-truth values for force-field validation.

Interrogation of Trifluoromethoxy Positional Effects on Aromatic Pharmacophore Binding

The 3-(trifluoromethoxy)benzoyl group in this compound presents the –OCF₃ moiety in a meta orientation relative to the carbonyl linker, as opposed to the more common para-substitution found in analogs such as 1-[4-(trifluoromethoxy)benzoyl]azetidine . This regioisomeric difference can be exploited in competitive binding assays or co-crystallization studies to map the hydrophobic sub-pocket preferences of kinase ATP-binding sites, providing insights into the optimal positioning of fluorinated aromatic groups for target engagement.

Quote Request

Request a Quote for 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.